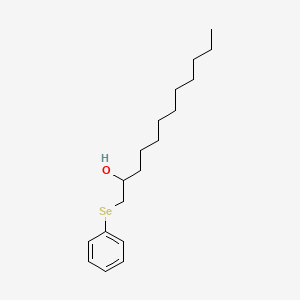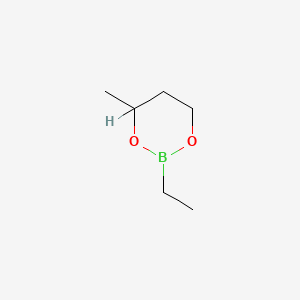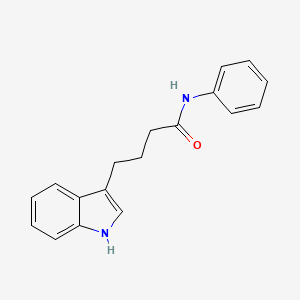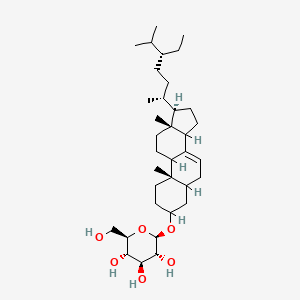
(9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside is a naturally occurring steroidal glycoside. It is a derivative of stigmasterol, a plant sterol, and is often found in various plant species. This compound is known for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside typically involves the glycosylation of stigmasterol. The process begins with the extraction of stigmasterol from plant sources, followed by its conversion to the desired glycoside through a series of chemical reactions. The glycosylation reaction is usually carried out using glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a suitable catalyst like silver triflate or boron trifluoride etherate. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of stigmasterol from plant materials, followed by its chemical modification. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the steroidal nucleus to a single bond, forming saturated derivatives.
Substitution: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to release the aglycone and glucose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases are employed for hydrolysis.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated steroidal glycosides.
Substitution: Release of stigmasterol and glucose.
Scientific Research Applications
(9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and steroidal chemistry.
Biology: Investigated for its role in plant metabolism and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of (9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. The compound’s anticancer effects are thought to be mediated through the induction of apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(3β,9ξ,14ξ)-Stigmast-5-en-3-yl beta-D-glucopyranoside: Another steroidal glycoside with similar biological activities.
(3β,8ξ,9ξ,14ξ)-Stigmast-5-en-3-yl 6-O-palmitoyl-beta-D-glucopyranoside: A derivative with an additional palmitoyl group, enhancing its lipophilicity and biological activity.
Uniqueness
(9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside is unique due to its specific structural features, including the position of the double bond and the configuration of the glycosidic linkage. These structural attributes contribute to its distinct biological activities and make it a valuable compound for research and industrial applications.
Properties
CAS No. |
60796-63-6 |
|---|---|
Molecular Formula |
C35H60O6 |
Molecular Weight |
576.8 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(10S,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h11,20-24,26-33,36-39H,7-10,12-19H2,1-6H3/t21-,22-,23?,24?,26-,27?,28?,29-,30-,31+,32-,33-,34+,35-/m1/s1 |
InChI Key |
XWPUVGRUJWXYTP-MNLIYSCFSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2=CCC4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


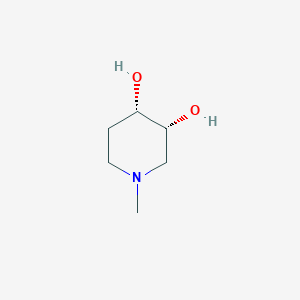
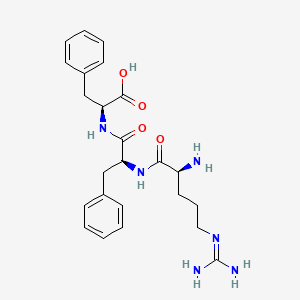
![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
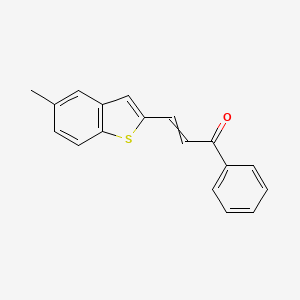


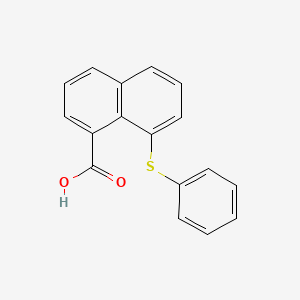

![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)
